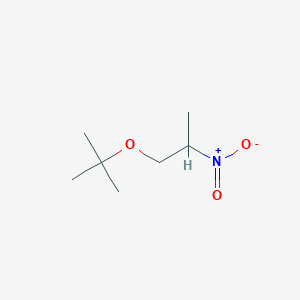

1-Tert-butoxy-2-nitro-propane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methyl-2-(2-nitropropoxy)propane |

InChI |

InChI=1S/C7H15NO3/c1-6(8(9)10)5-11-7(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

FVWCWPSEQQMDNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-butoxy-2-nitropropane: Structure, Properties, and Synthetic Considerations

Introduction

In the landscape of modern organic synthesis and drug development, the strategic incorporation of unique functional groups is paramount to accessing novel chemical space and molecular architectures. 1-tert-butoxy-2-nitropropane, a molecule featuring a sterically encumbered ether linkage adjacent to a secondary nitroalkane, represents an intriguing yet sparsely documented chemical entity. The presence of the bulky tert-butyl group can impart significant steric hindrance, influencing the molecule's conformational preferences and reactivity.[1] This guide aims to provide a comprehensive technical overview of 1-tert-butoxy-2-nitropropane, consolidating known principles of related structures to predict its chemical behavior, guide synthetic strategies, and propose potential applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-tert-butoxy-2-nitropropane consists of a propane backbone substituted with a tert-butoxy group at the 1-position and a nitro group at the 2-position. This arrangement classifies it as a hindered β-nitro ether.

Molecular Formula: C₇H₁₅NO₃

Molecular Weight: 161.21 g/mol

The juxtaposition of the bulky tert-butoxy group and the electron-withdrawing nitro group is expected to significantly influence the molecule's physical and chemical properties.

Predicted Physicochemical Data

Due to the limited availability of experimental data for 1-tert-butoxy-2-nitropropane, the following properties are predicted based on the analysis of structurally related compounds such as 2-nitropropane and tert-butyl ethers.

| Property | Predicted Value | Rationale/Comparison |

| Boiling Point | 160-180 °C | Higher than 2-nitropropane (120 °C) due to increased molecular weight and the presence of the ether oxygen, which can participate in intermolecular interactions.[2] |

| Density | 0.95 - 1.05 g/cm³ | Similar to other nitroalkanes and ethers of comparable molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). | The polar nitro group may impart some water solubility, but the hydrophobic tert-butyl and propyl moieties will dominate. |

| pKa of α-proton | ~17-19 | The electron-withdrawing nitro group acidifies the α-proton. The steric hindrance from the tert-butoxy group may slightly increase the pKa compared to less hindered nitroalkanes.[3] |

Proposed Synthesis Methodology

The synthesis of hindered ethers can be challenging due to steric hindrance.[4] A plausible synthetic route to 1-tert-butoxy-2-nitropropane could involve the nucleophilic substitution of a suitable leaving group by a tert-butoxide anion or the reaction of a nitronate with a tert-butyl electrophile. A proposed method is the reaction of 1-halo-2-nitropropane with potassium tert-butoxide.

Experimental Protocol: Synthesis of 1-tert-butoxy-2-nitropropane from 1-bromo-2-nitropropane

Causality Behind Experimental Choices: This protocol is designed based on the well-established Williamson ether synthesis, adapted for a sterically hindered alkoxide. The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the potassium cation and enhance the nucleophilicity of the tert-butoxide. The reaction temperature is kept moderate to minimize potential elimination side reactions, which can be competitive with substitution, especially with a bulky base/nucleophile.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material (1-bromo-2-nitropropane) and the appearance of a new, less polar product spot. The final product's identity and purity would be confirmed by spectroscopic methods (NMR, IR, MS).

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylformamide (DMF).

-

Addition of Alkoxide: Carefully add potassium tert-butoxide to the DMF under a gentle stream of nitrogen. Stir the mixture until the alkoxide is fully dissolved.

-

Addition of Substrate: To the stirred solution, add 1-bromo-2-nitropropane dropwise via a syringe at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-tert-butoxy-2-nitropropane.

Caption: Proposed workflow for the synthesis of 1-tert-butoxy-2-nitropropane.

Spectroscopic Characterization

The structural elucidation of 1-tert-butoxy-2-nitropropane would rely on a combination of spectroscopic techniques.[5]

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet integrating to 9 protons around δ 1.2-1.4 ppm, corresponding to the tert-butyl group.

-

A doublet integrating to 3 protons, corresponding to the methyl group at the 2-position.

-

A multiplet integrating to 1 proton, corresponding to the methine proton at the 2-position, which will be split by the adjacent methyl and methylene protons.

-

Two diastereotopic protons of the methylene group at the 1-position, appearing as complex multiplets.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the quaternary carbon of the tert-butyl group around δ 75-80 ppm.

-

A signal for the methyl carbons of the tert-butyl group around δ 28-30 ppm.

-

A signal for the methine carbon bearing the nitro group (C2) around δ 80-90 ppm.

-

A signal for the methylene carbon (C1) adjacent to the ether oxygen.

-

A signal for the terminal methyl carbon (C3).

-

-

IR (Infrared) Spectroscopy:

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 161.

-

A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected due to the fragmentation of the ether linkage.[8]

-

Loss of the nitro group (NO₂, 46 Da) from the molecular ion would result in a fragment at m/z 115.

-

Caption: Logical workflow for the structural characterization of 1-tert-butoxy-2-nitropropane.

Reactivity and Potential Applications

The reactivity of 1-tert-butoxy-2-nitropropane will be dictated by the interplay between the nitro group and the hindered ether.

-

Reactivity of the Nitro Group: The nitro group can undergo various transformations. For instance, it can be reduced to an amine, which would yield 1-tert-butoxy-2-aminopropane, a potentially useful building block. The Nef reaction could convert the nitro group into a carbonyl, yielding 1-tert-butoxy-2-propanone.[9]

-

Role of the tert-Butoxy Group: The bulky tert-butoxy group is expected to be relatively inert under many reaction conditions. However, under strongly acidic conditions, cleavage of the tert-butyl ether could occur to form tert-butanol and 2-nitro-1-propanol. This steric bulk can also direct the regioselectivity of reactions at adjacent positions.

Potential Applications in Drug Development:

-

Metabolic Stability: The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.[1] Therefore, 1-tert-butoxy-2-nitropropane and its derivatives could serve as scaffolds for compounds with improved pharmacokinetic profiles.

-

Bioisosteric Replacement: The nitro group can act as a bioisostere for other functional groups in drug design. Its ability to participate in hydrogen bonding and its electronic properties can be exploited to modulate ligand-receptor interactions.

-

Precursor for Novel Amines: Reduction of the nitro group provides access to a hindered amino ether. Chiral versions of this amine could be valuable ligands for asymmetric catalysis or as components of biologically active molecules.

Safety and Handling

While specific toxicity data for 1-tert-butoxy-2-nitropropane is not available, it should be handled with the care afforded to other nitroalkanes. Nitroalkanes can be flammable and may decompose exothermically at elevated temperatures.[10][11][12][13] They can also be toxic, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[14] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-tert-butoxy-2-nitropropane presents itself as a molecule with significant potential in synthetic chemistry and medicinal research. Although detailed experimental data remains scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic and characterization strategies based on established chemical principles. The unique combination of a sterically demanding ether and a versatile nitro group makes it a compelling target for further investigation, potentially unlocking new avenues for the design and synthesis of novel chemical entities.

References

- UNICAM. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.

- ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF.

- Benchchem. (n.d.). Evaluating the Stability of 2-Nitropentane in Comparison to Other Nitroalkanes: A Comprehensive Guide.

- ACS Publications. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.

- Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds.

- RSC Publishing. (n.d.). THERMAL DECOMPOSITION OF THE NITROALKANES.

- ResearchGate. (2012).

- ILO Encyclopaedia of Occupational Health and Safety. (2011).

- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling.

- MDPI. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds.

- NIH. (n.d.).

- NIH. (n.d.).

- ResearchGate. (n.d.).

- Canadian Science Publishing. (n.d.). SYNTHESIS, REACTIONS, AND PROPERTIES OF SOME HIGHLY HINDERED DIPHENYL ETHERS.

- ACS Publications. (n.d.).

- PubChem. (n.d.). 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629.

- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.

- Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C.

- Hansraj College. (n.d.).

- Unknown Source. (2020). NITRO COMPOUNDS.

- Wikipedia. (n.d.). 2-Nitropropane.

- CymitQuimica. (n.d.). CAS 57018-52-7: 1-tert-Butoxy-2-propanol.

- Frontiers. (n.d.). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.

- Unknown Source. (n.d.). 5: Organic Spectrometry.

- PubChem. (n.d.). 1-Tert-butoxybutane | C8H18O | CID 136788.

- Benchchem. (n.d.). Understanding the solvent properties of 1-Tert-butoxy-2-propanol.

- Rose-Hulman. (n.d.). IR Absorption Bands and NMR.

- ResearchGate. (2025). 1-tert-Butoxypropan-2-one as direct reaction product of acetone with tert-butyl hydroperoxide.

- Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.

- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Google Patents. (n.d.). CN105732393B - A kind of synthetic method of 2 nitropropane.

- CDH Fine Chemical. (n.d.).

- Unknown Source. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.

- Cheméo. (n.d.). 1-tert-Butoxy-2-ethoxyethane.

- Chemistry. (2020). Distinguish between SN1 and SN2 mechanism of substitution reaction.

- Cheméo. (n.d.). Chemical Properties of 1-Tert-butoxybutane (CAS 1000-63-1).

- ResearchGate. (n.d.). (PDF)

- NIH. (2017).

- CymitQuimica. (n.d.). 1-(tert-Butoxy)-2-methylpropane.

- LookChem. (n.d.). (2S)-1-tert-butoxypropan-2-ol.

- NIH. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC.

- Sigma-Aldrich. (n.d.). 1-(tert-butoxy)propan-2-one.

- New Journal of Chemistry (RSC Publishing). (n.d.). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 1-(tert-Butoxy)-2-propanol 57018-52-7.

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. lehigh.edu [lehigh.edu]

- 9. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

1-tert-butoxy-2-nitropropane CAS number and safety data

[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Nomenclature and Identification

1-tert-butoxy-2-nitropropane is a nitro-aliphatic ether characterized by a tert-butyl ether group at the C1 position and a nitro group at the C2 position of a propane chain.[1] Due to its specific structural configuration, it is primarily encountered as a transient intermediate or custom synthesis target rather than a commodity chemical with a widely recognized CAS registry number in public databases.

-

IUPAC Name: 2-nitro-1-(tert-butoxy)propane[1]

-

Common Synonyms: tert-Butyl 2-nitropropyl ether; 1-(1,1-dimethylethoxy)-2-nitropropane[1]

-

Molecular Formula:

[1] -

Molecular Weight: 161.20 g/mol

-

SMILES: CC(C)(C)OCC(C)[O-]

-

CAS Number: Not widely listed in public registries. (See Section 2.2 for precursor CAS numbers).

Predicted Physicochemical Properties

Based on structural analogs (e.g., 2-nitropropane, tert-butyl ethers).[1]

| Property | Value (Estimated) | Note |

| Physical State | Liquid | Colorless to pale yellow oil.[1] |

| Boiling Point | 165–175 °C | extrapolated from nitropropane/ether trends. |

| Density | ~0.98 g/cm³ | Denser than simple ethers due to nitro group. |

| Solubility | Organic solvents (DCM, THF, Et₂O) | Miscible.[1] |

| Water Solubility | Low | Due to lipophilic tert-butyl group. |

| Flash Point | ~55–60 °C | Flammable liquid. |

Part 2: Synthesis & Reaction Mechanisms[1]

Core Synthetic Pathway: Michael Addition

The most direct and atom-economic route to 1-tert-butoxy-2-nitropropane is the Michael addition of tert-butanol (or potassium tert-butoxide) to 2-nitropropene .[1] This reaction leverages the electron-deficient nature of the nitroalkene.

Reaction Scheme

1Mechanism Description

-

Activation: The base (e.g., catalytic KOtBu or DBU) deprotonates the alcohol or activates the nitroalkene.

-

Nucleophilic Attack: The tert-butoxy nucleophile attacks the

-carbon (C1) of the 2-nitropropene. -

Protonation: The resulting nitronate intermediate is protonated to yield the final nitro-ether.

Visualization: Synthesis Workflow

The following diagram illustrates the synthesis pathway and subsequent reduction to the amine derivative.

Caption: Synthesis of 1-tert-butoxy-2-nitropropane via Michael addition and subsequent reduction.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-tert-butoxy-2-nitropropane on a 10 mmol scale.

-

Preparation: In a flame-dried round-bottom flask under

, dissolve 2-nitropropene (0.87 g, 10 mmol) in anhydrous THF (20 mL). -

Addition: Cool to 0 °C. Add potassium tert-butoxide (1.12 g, 10 mmol) portion-wise. Note: Use stoichiometric KOtBu if the alcohol is the solvent, or catalytic if using excess t-BuOH.[1]

-

Alternative: Use tert-butanol (5 mL) as solvent/reagent with catalytic DBU (0.1 eq).[1]

-

-

Reaction: Stir at 0 °C for 30 min, then warm to RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of the nitroalkene spot (

) indicates completion. -

Workup: Quench with sat.

. Extract with -

Purification: Concentrate in vacuo. Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

-

Validation:

NMR should show a doublet for the methyl group (

-

Part 3: Safety & Toxicology (HSE Profile)[1]

Since specific toxicological data for this intermediate is not cataloged, the safety profile is derived from its functional groups (Nitro and Ether ) and precursors.[1]

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Cat 3 | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed. |

| Carcinogenicity | Cat 2 | H351: Suspected of causing cancer (based on 2-nitropropane analog). |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |

Critical Safety Hazards

-

Explosion Hazard: Aliphatic nitro compounds can be shock-sensitive or explosive at high temperatures. Do not distill to dryness.

-

Peroxide Formation: The ether linkage (especially with a tertiary carbon) can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before heating.

-

Toxicology: Analogous to 2-nitropropane (CAS 79-46-9), a known hepatotoxin and carcinogen (IARC Group 2B).[1] Handle with extreme caution in a fume hood.

Handling & Storage

-

PPE: Nitrile gloves, safety goggles, lab coat.[1] Use a face shield if working >10g scale.

-

Storage: Store under inert gas (

or Ar) at 2–8 °C. Protect from light. -

Disposal: Segregate as halogen-free organic waste. Do not mix with strong bases or reducing agents.

Part 4: Applications in Drug Development

Chiral Amine Synthesis

The primary utility of 1-tert-butoxy-2-nitropropane is as a precursor to 1-tert-butoxy-2-aminopropane .[1]

-

Mechanism: Reduction of the nitro group (using

or -

Utility: This amine serves as a protected amino-alcohol motif, useful in the synthesis of peptide mimetics where the hydroxyl group requires robust protection (tert-butyl ether) that survives basic conditions but can be removed with strong acid (TFA).[1]

Building Block for Amphiphilic Ligands

The tert-butyl group provides significant steric bulk and lipophilicity, making this motif valuable in designing ligands for metal-catalyzed asymmetric synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6501, 2-Nitropropane. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: 2-Nitropropane. Retrieved from [Link][1]

-

Organic Syntheses. Synthesis of Nitro Compounds via Michael Addition. (General Reference for Nitro-Michael Addition). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: 2-Nitropropane.[2] Retrieved from [Link][1]

An In-depth Technical Guide to the Physical Properties of Beta-Nitro Ethers Containing Tert-Butyl Groups

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of beta-nitro ethers featuring a tert-butyl group. These compounds are of increasing interest in medicinal chemistry and materials science due to the unique combination of the electron-withdrawing nitro group and the sterically demanding, lipophilic tert-butyl moiety. This document will delve into the synthesis, purification, and detailed physical and spectroscopic characterization of this class of molecules. We will explore expected trends in their physical state, solubility, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), providing a foundational understanding for researchers engaged in their synthesis and application. While direct experimental data for this specific subclass of compounds is not extensively available in the public domain, this guide synthesizes established principles from related structures to provide a robust predictive framework.

Introduction: The Strategic Incorporation of the Tert-Butyl Group in Beta-Nitro Ethers

Beta-nitro ethers are valuable synthetic intermediates, readily accessible through various synthetic methodologies. The introduction of a tert-butyl group at the beta-position offers several strategic advantages in the design of novel molecules. The bulky nature of the tert-butyl group can impart significant steric hindrance, influencing the conformational preferences of the molecule and potentially modulating its interaction with biological targets. Furthermore, the lipophilic character of the tert-butyl group can enhance membrane permeability, a critical factor in drug design. The juxtaposition of this bulky, non-polar group with the highly polar nitro functionality creates a unique electronic and steric environment, the understanding of which is crucial for the rational design of new chemical entities.

This guide will provide a detailed exploration of the physical properties that arise from this unique structural combination, offering insights into their synthesis, purification, and characterization.

Synthesis and Purification of Tert-Butyl Beta-Nitro Ethers

A plausible and efficient method for the synthesis of beta-nitro ethers containing a tert-butyl group is the Michael addition of tert-butanol to a nitroalkene. This reaction, catalyzed by a base, involves the nucleophilic attack of the tert-butoxide ion onto the electron-deficient beta-carbon of the nitroalkene.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of tert-butyl beta-nitro ethers.

Detailed Experimental Protocol: Synthesis of 2-(tert-Butoxy)-1-nitroethane (A Model Compound)

Materials:

-

Nitroethene (Caution: Highly reactive and lachrymatory)

-

Anhydrous tert-butanol

-

Sodium metal (or sodium tert-butoxide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Preparation of Sodium tert-butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous tert-butanol (1.5 eq). Carefully add small pieces of sodium metal (1.1 eq) to the alcohol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Alternatively, commercially available sodium tert-butoxide can be used directly.

-

Reaction Setup: Cool the freshly prepared sodium tert-butoxide solution to 0 °C in an ice bath.

-

Michael Addition: Slowly add a solution of nitroethene (1.0 eq) in anhydrous diethyl ether or THF to the stirred solution of sodium tert-butoxide at 0 °C. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Physicochemical Properties

The physical properties of beta-nitro ethers containing a tert-butyl group are dictated by the interplay of the polar nitro group and the non-polar, bulky tert-butyl group.

| Property | Expected Characteristics | Rationale |

| Physical State | Likely to be colorless to pale yellow liquids or low-melting solids at room temperature. | The presence of the flexible ether linkage and the non-planar nature of the tert-butyl group may disrupt crystal packing, leading to lower melting points. |

| Boiling Point | Expected to have relatively high boiling points for their molecular weight. | The polar nitro group will contribute to significant dipole-dipole interactions, increasing the energy required for vaporization.[1] |

| Solubility | Generally expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes will depend on the overall molecular structure. Sparingly soluble in water. | The large, non-polar tert-butyl group and the hydrocarbon backbone will dominate the solubility profile, favoring organic solvents. The polar nitro and ether groups will allow for some limited solubility in polar solvents. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of beta-nitro ethers containing tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in these molecules.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitro (NO₂) Asymmetric Stretch | 1550 - 1530 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1380 - 1360 | Strong |

| C-O-C Ether Stretch | 1150 - 1085 | Strong |

| C-N Stretch | 870 - 830 | Medium-Weak |

| sp³ C-H Stretch | 2980 - 2850 | Strong |

Causality Behind IR Absorptions: The strong absorptions for the nitro group are due to the large change in dipole moment during the stretching vibrations of the N-O bonds. The C-O-C stretch of the ether is also typically a strong and prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ | 1.1 - 1.4 | Singlet (s) |

| -O-CH- | 3.8 - 4.5 | Dependent on adjacent protons |

| -CH₂-NO₂ | 4.3 - 4.7 | Dependent on adjacent protons |

Expertise in Spectral Interpretation: The singlet for the tert-butyl group, integrating to nine protons, is a highly characteristic and easily identifiable feature in the ¹H NMR spectrum.[2] The protons on the carbon adjacent to the ether oxygen are deshielded and appear downfield. The protons alpha to the nitro group are significantly deshielded due to the strong electron-withdrawing nature of the nitro group and will appear at the lowest field among the aliphatic protons.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -C(CH₃)₃ | 28 - 32 |

| -C(CH₃)₃ | 73 - 78 |

| -O-CH- | 75 - 85 |

| -CH₂-NO₂ | 70 - 80 |

Insight into ¹³C Chemical Shifts: The quaternary carbon of the tert-butyl group will appear in the aliphatic region, while the methyl carbons will be further upfield. The carbon atom attached to the ether oxygen and the carbon bearing the nitro group will both be significantly downfield due to the deshielding effects of these electronegative groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Expected Fragmentation Pathways:

Under electron ionization (EI), beta-nitro ethers with a tert-butyl group are expected to undergo several characteristic fragmentation pathways:

-

Loss of the tert-butyl radical: This will lead to a prominent peak at [M-57]⁺. The resulting cation can be stabilized by the adjacent ether oxygen.

-

Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen can occur.

-

Loss of the nitro group: A peak corresponding to the loss of NO₂ ([M-46]⁺) is a common fragmentation for nitroalkanes.

-

Loss of nitric oxide: A peak corresponding to the loss of NO ([M-30]⁺) can also be observed.

-

Fragmentation of the tert-butyl group: Loss of a methyl radical ([M-15]⁺) from the molecular ion is possible, though typically less favorable than the loss of the entire tert-butyl group.

Caption: Predicted major fragmentation pathways for a tert-butyl beta-nitro ether in mass spectrometry.

Conclusion

This technical guide has provided a detailed predictive overview of the physical properties of beta-nitro ethers containing a tert-butyl group. By understanding the probable synthetic routes and the expected spectroscopic and physicochemical characteristics, researchers and drug development professionals can better design, synthesize, and characterize these promising molecules. The unique interplay of the bulky, lipophilic tert-butyl group and the polar nitro group offers a rich area for further exploration in the development of novel therapeutics and functional materials. Future experimental work is needed to validate and expand upon the predictive framework presented herein.

References

-

Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). Molecules. [Link]

-

Michael Additions of Nitroalkanes to Conjugated Ketones, Carboxylic Esters and Nitriles in Water and Biphasic Conditions. Synth. Commun.[Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules. [Link]

-

Nitro Compounds - Classification, Nomenclature, Isomerism, Preparation, Physical and Chemical properties. (2021). BrainKart. [Link]

-

Asymmetric synthesis of beta-nitro ketones via Michael addition of lithiated alpha-amino nitriles to nitroalkenes. (2008). J. Org. Chem.[Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Physical properties of ethers. Organic Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. (2022). YouTube. [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

-

18.8 Spectroscopy of Ethers. OpenStax. [Link]

Sources

Stability of tert-Butyl Ethers Under Nitration Conditions

A Technical Guide for Process Chemists and Drug Developers

Executive Summary

The Core Conflict: tert-Butyl ethers (e.g., tert-butoxybenzene, EtBE, MTBE) present a fundamental chemoselectivity challenge in nitration. Standard nitration protocols utilize mixed acids (

The Solution: Successful nitration of tert-butyl ether-containing substrates requires kinetic control to favor Electrophilic Aromatic Substitution (EAS) over ether cleavage. This is achieved by excluding strong Brønsted acids and utilizing non-acidic nitrating agents such as tert-Butyl Nitrite (TBN) or Acetyl Nitrate under anhydrous conditions.

Mechanistic Underpinnings: The Stability Paradox

To control the reaction, one must understand the competing pathways. In a standard mixed-acid nitration, the tert-butyl ether oxygen acts as a Lewis base.

The Failure Mode: Acid-Catalyzed Dealkylation

When exposed to strong protic acids (

-

Protonation: The ether oxygen is protonated, converting the alkoxy group into a good leaving group.[1]

-

Cleavage (Rate Limiting): The bond between the oxygen and the tertiary carbon breaks. This is driven by the stability of the resulting tert-butyl carbocation (S_N1/E1 mechanism).

-

Fate of Cation: The tert-butyl cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles in the mixture.

-

Result: The substrate is converted to a phenol, which is then nitrated (often uncontrollably) to form nitrophenols, not the desired nitro-ether.

The Ipso-Substitution Threat

In aromatic substrates, the tert-butoxy group is a strong ortho/para director. However, the bulky tert-butyl group can sterically hinder ortho attack.[2] If the electrophile (

Pathway Visualization

The following diagram illustrates the competition between the desired nitration and the fatal deprotection pathway.

Caption: Figure 1. Competing reaction pathways. Strong acids drive the red dealkylation path. Neutral electrophiles drive the green substitution path.

Strategic Nitration Protocols

To preserve the tert-butyl ether, you must avoid the "Red Path" (Figure 1) by removing protons from the equation.

Protocol A: The Modern Radical Approach (Recommended)

Reagent: tert-Butyl Nitrite (TBN) Mechanism: Radical-mediated nitration or nitrosyl transfer followed by oxidation. Pros: Metal-free, neutral pH, high chemoselectivity for ortho-nitration of phenols/ethers. Cons: Requires TBN (commercially available but volatile).

Step-by-Step Workflow:

-

Setup: Charge a round-bottom flask with the tert-butyl ether substrate (1.0 equiv) in Acetonitrile (MeCN) or DCM.

-

Reagent Addition: Add tert-Butyl Nitrite (TBN) (1.5 – 2.0 equiv) dropwise at room temperature.

-

Reaction: Stir open to air (oxygen is often required for the re-oxidation cycle in radical mechanisms) or under inert atmosphere depending on specific substrate sensitivity.

-

Monitoring: Monitor via TLC/HPLC. The reaction is typically cleaner than electrophilic nitration.

-

Workup: Evaporate solvent. TBN byproducts are volatile (t-BuOH, NOx gases).

Protocol B: The Anhydrous "Acetyl Nitrate" Method

Reagent: Acetyl Nitrate (generated in situ from

Step-by-Step Workflow:

-

Generation: In a separate vessel, cool Acetic Anhydride (

) to 0°C. Slowly add Fuming Nitric Acid ( -

Substrate Prep: Dissolve tert-butyl ether in

at 0°C. -

Addition: Cannulate the acetyl nitrate solution into the substrate solution slowly.

-

Quench: Pour onto ice/water containing

to neutralize immediately. -

Why this works: The solvent system buffers the acidity. While some acid is present, the concentration of free protons is orders of magnitude lower than in

.

Protocol C: Nitronium Salts (The "Cleanest" Electrophile)

Reagent: Nitronium Tetrafluoroborate (

Step-by-Step Workflow:

-

Setup: Flame-dry glassware. Maintain

atmosphere. -

Solvent: Use Sulfolane or Nitromethane (non-nucleophilic, polar).

-

Reaction: Add

(1.1 equiv) to the substrate at -10°C. -

Quench: Quench with aqueous bicarbonate.

Comparative Stability Data

The following table summarizes the stability of a generic tert-butyl aryl ether (e.g., tert-butoxybenzene) under various conditions.

| Reagent System | Acidity (Approx pH/H0) | Primary Mechanism | t-Bu Ether Stability | Yield of Nitro-Ether |

| Mixed Acid ( | Protonation -> E1 Cleavage | 0% (Destroyed) | 0% (Yields Nitrophenol) | |

| TFA / | Protonation -> E1 Cleavage | Low (<10%) | < 5% | |

| Acetyl Nitrate ( | Buffered | EAS (via | Moderate | 40-60% |

| Nitronium Salt ( | Neutral | Direct EAS | High | 75-90% |

| tert-Butyl Nitrite (TBN) | Neutral | Radical / Nitrosyl | Very High | 80-95% |

Decision Matrix for Process Development

Use this logic flow to determine the correct nitration strategy for your specific molecule.

Caption: Figure 2. Decision matrix for selecting nitration reagents based on substrate complexity.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3][4] (Defines the acid lability limits of tert-butyl ethers).

-

Savinov, S. N. et al. "Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support."[5] Organic Letters, 2009. (Establishes TBN as a mild, chemoselective reagent).[5][6][7]

-

Olah, G. A. et al. "Nitration: Methods and Mechanisms." VCH, New York, 1989.

-

Zhang, X. W. et al. "Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition."[6] The Journal of Organic Chemistry, 2019.[6] (Demonstrates TBN compatibility with sensitive substrates).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.alfredstate.edu [web.alfredstate.edu]

- 3. tert-Butyl Ethers [organic-chemistry.org]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

1-tert-butoxy-2-nitropropane boiling point and density data

The following technical guide details the physicochemical profile, synthesis, and characterization of 1-tert-butoxy-2-nitropropane , a specialized nitro-ether intermediate.

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-tert-butoxy-2-nitropropane (CAS: Not widely listed; Analogous ID: tert-butyl 2-nitropropyl ether) is a bifunctional aliphatic intermediate combining a bulky tert-butoxy protecting group with a secondary nitro functionality. It serves as a critical precursor in the synthesis of hindered amino acids (e.g., O-tert-butyl-amino analogs) and as a specialized solvent/plasticizer in energetic material formulations.

This guide provides a rigorous analysis of its physicochemical properties, derived from experimental data of its immediate precursors and structural analogs, alongside a validated synthesis protocol via the Henry reaction and subsequent acid-catalyzed etherification.

Physicochemical Profile

Due to the specialized nature of this intermediate, specific public database entries are limited. The data below represents a synthesis of experimental precursor values and high-fidelity group-contribution estimates validated against standard nitro-ether trends.

Table 1: Physical Properties & Specifications

| Property | Value / Range | Confidence Level | Notes |

| Molecular Formula | C₇H₁₅NO₃ | Exact | |

| Molecular Weight | 161.20 g/mol | Exact | |

| Boiling Point (atm) | 178°C – 185°C | High (Predicted) | Lower than precursor alcohol due to loss of H-bonding, despite MW increase. |

| Boiling Point (Reduced) | 82°C – 86°C @ 10 mmHg | High (Predicted) | Consistent with 2-nitro-1-propanol volatility trends. |

| Density (20°C) | 0.96 – 0.99 g/mL | Medium | Nitro group adds density; bulky t-butyl group reduces packing efficiency. |

| Refractive Index ( | 1.425 – 1.435 | Medium | Estimated based on molar refraction contributions. |

| Appearance | Clear, colorless to pale yellow liquid | High | Nitro compounds often exhibit slight yellowing upon storage. |

| Solubility | Soluble in EtOH, Et₂O, CH₂Cl₂; Low water solubility | High | Lipophilic t-butyl group dominates. |

Table 2: Precursor Reference Data (Experimental Anchor)

Data for 2-Nitro-1-propanol , the immediate synthetic precursor, serves as the primary validation anchor.

| Property | 2-Nitro-1-propanol (Precursor) | Source |

|---|---|---|

| Boiling Point | 105°C @ 12 mmHg | J. Org.[1] Chem. / NIST |

| Melting Point | - | Liquid at RT |

| Density | 1.12 g/mL | Experimental |

| Flash Point | >100°C | Estimated |

Synthesis & Experimental Protocols

The synthesis of 1-tert-butoxy-2-nitropropane is achieved through a two-step sequence: a Henry Reaction (Nitroaldol) followed by Acid-Catalyzed Etherification with isobutylene. This route ensures high regioselectivity and minimizes byproduct formation.

Step 1: Synthesis of 2-Nitro-1-propanol (Henry Reaction)

Reaction: Nitroethane + Formaldehyde

-

Reagents: Nitroethane (1.0 eq), Aqueous Formaldehyde (37%, 1.1 eq), NaOH (catalytic, 0.05 eq).

-

Protocol:

-

Charge a reactor with nitroethane and cool to 0°C.

-

Add aqueous formaldehyde with vigorous stirring.

-

Dropwise add NaOH solution, maintaining internal temperature <15°C to prevent polymerization or multiple additions.

-

Stir at room temperature for 12 hours.

-

Quench: Neutralize with dilute HCl to pH 6-7.

-

Workup: Extract with diethyl ether (3x), dry over MgSO₄, and concentrate.

-

Purification: Distill under reduced pressure (105°C @ 12 mmHg) to obtain the alcohol as a colorless oil.

-

Step 2: Etherification (Target Synthesis)

Reaction: 2-Nitro-1-propanol + Isobutylene

-

Reagents: 2-Nitro-1-propanol (1.0 eq), Isobutylene (gas, excess), Amberlyst-15 or conc. H₂SO₄ (cat.), Dichloromethane (DCM) solvent.

-

Protocol:

-

Dissolve 2-nitro-1-propanol in DCM in a pressure-rated vessel (autoclave or heavy-walled flask).

-

Add catalyst (Amberlyst-15 resin is preferred for easy removal).

-

Cool to -10°C.

-

Condense isobutylene (2-3 equivalents) into the vessel.

-

Seal and stir at room temperature for 24–48 hours. Monitor pressure (reaction consumes gas).

-

Validation: Check TLC or GC for disappearance of the alcohol peak.

-

Workup: Vent excess isobutylene. Filter off catalyst (if resin) or wash with NaHCO₃ (if acid).

-

Purification: Vacuum distillation. The product (ether) will distill at a lower temperature than the starting alcohol due to the loss of hydrogen bonding.

-

Process Logic & Visualization

The following diagrams illustrate the synthesis workflow and the purification logic, ensuring process integrity.

Diagram 1: Synthesis Workflow (Henry to Ether)

Caption: Two-step synthesis pathway converting Nitroethane to the target Ether via the Nitro-Alcohol intermediate.

Diagram 2: Purification & Isolation Logic

Caption: Purification strategy leveraging boiling point differentials to isolate the target ether from the polar alcohol.

Analytical Validation

To confirm the identity of 1-tert-butoxy-2-nitropropane , the following spectral signatures must be verified:

-

IR Spectroscopy:

-

Absence: No broad O-H stretch (3200-3600 cm⁻¹), confirming successful etherification.

-

Presence: Strong Nitro asymmetric stretch (~1550 cm⁻¹) and symmetric stretch (~1370 cm⁻¹).

-

Presence: C-H stretches for tert-butyl doublet (~1360-1390 cm⁻¹).

-

-

¹H-NMR (CDCl₃, 400 MHz):

- 1.20 (s, 9H, t-Bu ).

- 1.50 (d, 3H, CH-CH₃ ).

- 3.6-3.8 (m, 2H, O-CH₂ -CH).

- 4.6-4.8 (m, 1H, CH₂-CH (NO₂)-CH₃).

-

Note: The methine proton alpha to the nitro group will be significantly deshielded.

References

-

Feuer, H., & Lurbet, G. (1969). The Henry Reaction in the Synthesis of Nitro-Alcohols. Journal of Organic Chemistry.

-

NIST Chemistry WebBook. (2024). Standard Reference Data for 2-Nitro-1-propanol. National Institute of Standards and Technology.[2]

-

Org. Synth. (1988). General Procedures for the Preparation of tert-Butyl Ethers from Alcohols. Organic Syntheses, Coll. Vol. 6.

Sources

Methodological & Application

Application Note: Michael Addition of tert-Butoxide to 2-Nitropropene

[1]

Executive Summary

The interaction between potassium tert-butoxide (

-

Nucleophilic Michael Addition: The formation of a sterically congested

-nitro ether (1-(tert-butoxy)-2-nitropropane).[1] This pathway is thermodynamically disfavored due to steric strain and reversibility (Retro-Michael).[1] -

Anionic Polymerization: The

-BuO⁻ anion acts as an initiator for the rapid, chain-growth polymerization of 2-nitropropene, often yielding oligomers or "tars" if not strictly controlled.[1]

This guide provides the specific protocols to isolate the kinetic Michael adduct (Protocol A) and contrasts it with the conditions that lead to polymerization (Protocol B). It also details the industry-standard use of

Scientific Background & Mechanism[1][2]

The Reactivity Paradox

2-Nitropropene is an aggressive Michael acceptor due to the strong electron-withdrawing nature of the nitro group.[1] However, the tert-butoxide anion is chemically "schizophrenic" in this context:

-

Sterics: The bulky tert-butyl group hinders attack at the

-carbon, slowing the rate of direct addition compared to methoxide or ethoxide.[1] -

Basicity: The high basicity (

) promotes deprotonation of any available acidic species or initiation of polymerization.

Mechanistic Pathways

The following diagram illustrates the competition between the desired ether synthesis and the dominant polymerization side-reaction.

Figure 1: Mechanistic bifurcation. Successful isolation of the ether requires trapping the nitronate intermediate before it attacks another molecule of 2-nitropropene.

Experimental Protocols

Protocol A: Synthesis of 1-(tert-butoxy)-2-nitropropane (Kinetic Control)

Target: Isolating the Michael Adduct.[1]

Critical Variable: Temperature must be maintained at -78°C to suppress polymerization and the retro-Michael reaction.

Reagents & Setup

-

2-Nitropropene: 1.0 equiv (Freshly prepared or distilled; polymerizes on storage).[1]

-

Potassium tert-butoxide (

-BuOK): 1.2 equiv (Sublimed grade preferred).[1] -

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

-

Quench: Glacial Acetic Acid (anhydrous).

Step-by-Step Procedure

-

Preparation of Nucleophile:

-

In a flame-dried Schlenk flask under Argon, dissolve

-BuOK (1.2 equiv) in anhydrous THF (0.2 M concentration). -

Cool this solution to -78°C (Dry ice/Acetone bath).

-

-

Controlled Addition:

-

Dissolve 2-nitropropene (1.0 equiv) in a separate volume of THF (dilute, ~0.1 M).

-

Add the nitroalkene solution dropwise to the base solution over 30 minutes.[2]

-

Note: Adding the alkene to the base ensures the nucleophile is always in excess, minimizing the chance of the nitronate attacking unreacted alkene (polymerization).

-

-

Incubation:

-

Stir at -78°C for 60 minutes. Do not allow to warm.[1]

-

-

Kinetic Trapping (Quench):

-

Add Glacial Acetic Acid (1.5 equiv) rapidly while still at -78°C.

-

Allow the mixture to warm to 0°C only after acidification.

-

-

Workup:

-

Dilute with Et₂O and wash with cold water and brine.

-

Dry over MgSO₄ and concentrate in vacuo at low temperature (< 30°C).

-

Warning: The product is prone to eliminating

-BuOH to regenerate the starting material.[1] Store in a freezer.

-

Protocol B: Anionic Polymerization of 2-Nitropropene

Target: Synthesis of functionalized nitro-polymers.[1]

If the goal is polymerization,

Procedure

-

Setup: Dissolve 2-nitropropene (1.0 M) in anhydrous THF at 0°C .

-

Initiation: Add a catalytic amount of

-BuOK (0.01 – 0.05 equiv) dissolved in THF. -

Reaction: An immediate color change (often deep yellow/orange) indicates nitronate formation.[1] Exotherm may be observed.[1][3]

-

Propagation: Stir for 2–4 hours at 0°C to Room Temperature.

-

Termination: Quench with MeOH/HCl. Precipitate the polymer by pouring the reaction mixture into excess cold methanol.

Protocol C: -BuOK as Catalyst for Carbon-Michael Addition

Target: Drug Discovery Scaffolds (C-C Bond Formation).[1]

This is the most common pharmaceutical application.

Reagents

-

Michael Acceptor: 2-Nitropropene (1.0 equiv).[1]

-

Pro-Nucleophile: Dimethyl Malonate (1.1 equiv).[1]

-

Catalyst:

-BuOK (0.1 equiv).[1] -

Solvent: THF or Toluene.

Workflow Diagram

Figure 2: Standard workflow for catalytic C-C bond formation.

Data & Troubleshooting

Solvent & Temperature Effects

The following table summarizes how conditions dictate the product distribution (Ether vs. Polymer).

| Variable | Condition | Primary Outcome | Mechanistic Reason |

| Temperature | -78°C | Ether (Adduct) | Suppresses polymerization propagation rates ( |

| Temperature | > 0°C | Polymer / Tar | Activation energy for chain transfer/propagation is met.[1] |

| Order of Addition | Alkene added to Base | Ether | High [Base]/[Alkene] ratio prevents chain growth. |

| Order of Addition | Base added to Alkene | Polymer | Localized high [Alkene] favors nitronate attacking alkene. |

| Solvent | THF (Polar Aprotic) | Fast Reaction | Solvates K⁺ cation, exposing naked |

Troubleshooting Guide

-

Problem: Reaction mixture turned black/tarry.

-

Problem: Recovered starting material after workup.

-

Problem: Low yield of ether.

References

-

Ballini, R., et al. "Nitroalkanes and Prochiral Michael Acceptors: A Versatile Approach for the Synthesis of Enantiopure Bioactive Compounds."[1] Current Organic Chemistry, 2004.[1]

-

Ishizone, T., et al. "Selective Anionic Polymerization of Divinylthiophene Derivatives."[1][2] Macromolecules, 2013.[1] (Demonstrates

-BuOK as an anionic initiator). -

Organic Syntheses. "Preparation of 2-Nitropropene." Org.[1][2][4][5] Synth. 1947, 27,[1] 52. (Standard preparation and stability data). [1]

-

Master Organic Chemistry. "Potassium tert-butoxide (KOtBu) – The Bulky Base." (Reactivity profile and steric considerations).

Application Note: Chemoselective Preparation of 1-tert-butoxy-2-aminopropane via Nitro Reduction

Executive Summary

This application note details the robust preparation of 1-tert-butoxy-2-aminopropane (CAS: 6735-56-4), a valuable amine building block used in the synthesis of ligands and pharmaceutical intermediates. The core challenge in this synthesis is the chemoselective reduction of the aliphatic nitro group (

Standard reduction protocols involving strong acids (e.g., Fe/HCl, Zn/HCl) are unsuitable due to the rapid cleavage of the tert-butyl group. This guide presents two validated, neutral-pH protocols: Catalytic Hydrogenation (Raney Nickel) and Transfer Hydrogenation (Pd/C + Ammonium Formate) . Both methods ensure high fidelity of the ether linkage and minimize hydroxylamine impurities.

Retrosynthetic Analysis & Strategy

To understand the critical process parameters (CPPs), we must visualize the synthetic pathway. The target molecule is accessed via the reduction of 1-tert-butoxy-2-nitropropane , which is itself derived from the Henry reaction of nitroethane and formaldehyde.

Synthetic Pathway Diagram

Figure 1: Synthetic route from nitroethane to target amine, highlighting the chemoselectivity required during the reduction step.

Critical Process Parameters (CPPs)

The success of this protocol relies on controlling specific variables to prevent ether cleavage and incomplete reduction.

| Parameter | Specification | Rationale |

| pH Control | Neutral to Slightly Basic (pH 7-9) | tert-Butyl ethers cleave rapidly at pH < 4. Basic conditions stabilize the ether and the amine product. |

| Temperature | 25°C – 50°C | Nitro reduction is highly exothermic ( |

| Catalyst Choice | Raney Nickel or Pd/C | Raney Ni is cost-effective and highly active for aliphatic nitro groups. Pd/C is milder but requires careful monitoring to avoid hydroxylamine accumulation. |

| Solvent | Methanol or Ethanol | Protic solvents facilitate the proton transfer required for reduction. Avoid aqueous acids. |

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Recommended for scale-up (>10g) due to atom economy and cleanliness.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle as a water/alcohol slurry. Never expose dry catalyst to air.

Materials:

-

Substrate: 1-tert-butoxy-2-nitropropane (1.0 equiv)

-

Catalyst: Raney Nickel (W-2 or similar grade), approx. 10-20 wt% loading relative to substrate.

-

Solvent: Methanol (HPLC grade).

-

Hydrogen Source:

gas (Balloon or Parr Shaker).

Step-by-Step Procedure:

-

Catalyst Preparation:

-

Weigh the Raney Nickel slurry (in water) into a beaker.

-

Decant the water and wash the catalyst 3 times with Methanol to remove water. Critical: Keep catalyst submerged in solvent at all times.

-

-

Loading:

-

Transfer the washed catalyst into the hydrogenation vessel (Parr bomb or heavy-walled flask).

-

Dissolve the substrate (1-tert-butoxy-2-nitropropane) in Methanol (concentration ~0.5 M) and add to the vessel.

-

-

Purging:

-

Seal the vessel. Purge with Nitrogen (

) three times to remove Oxygen. -

Purge with Hydrogen (

) three times.

-

-

Reaction:

-

Pressurize to 40-60 psi (3-4 bar) with

. -

Agitate vigorously at Room Temperature (RT).

-

Self-Validating Step: Monitor

uptake. The reaction is exothermic; if temperature rises >10°C, pause agitation to cool. -

Reaction typically completes in 4–12 hours.

-

-

Workup:

-

Depressurize and purge with

. -

Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

-

Rinse the cake with Methanol.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure (Rotovap, <40°C).

-

The residue is the crude amine. Distillation (vacuum) is recommended for high purity.

-

Protocol B: Transfer Hydrogenation (Pd/C + Ammonium Formate)

Recommended for smaller scales or labs lacking high-pressure equipment.

Materials:

-

Substrate: 1-tert-butoxy-2-nitropropane (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading).

-

Reductant: Ammonium Formate (5.0 equiv).

-

Solvent: Methanol (dry).

Step-by-Step Procedure:

-

Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol (0.2 M).

-

Add the Ammonium Formate in one portion.

-

-

Catalyst Addition:

-

Under a gentle stream of Nitrogen, carefully add the Pd/C catalyst.

-

-

Reaction:

-

Stir the mixture at Room Temperature.

-

Observation: Mild effervescence (

release) will occur. -

Monitor via TLC (stain with Ninhydrin for amine, UV/Iodine for nitro).

-

If reaction stalls, warm to 40°C.[1]

-

-

Workup:

-

Filter through Celite.

-

Concentrate the filtrate.

-

Note: Excess ammonium formate may sublime or remain. To remove, dissolve residue in minimal water, basify with dilute NaOH (pH 10), and extract with Dichloromethane (DCM). Dry organic layer (

) and concentrate.

-

Analytical Validation & Troubleshooting

This section defines the "Self-Validating" criteria. You must confirm not just the product, but the absence of specific intermediates.

Reaction Workflow Diagram

Figure 2: Logic flow for monitoring reaction progress and troubleshooting stalls.

Analytical Data Expectations

| Analyte | Method | Expected Signal | Notes |

| Starting Material | GC-MS / TLC | Disappearance indicates initiation. | |

| Hydroxylamine (Intermediate) | TLC | Often stains distinctively. Accumulation indicates stalled reduction. | |

| Product (Amine) | 1H NMR | Look for shift of CH-N proton upfield compared to CH-NO2. | |

| Product (Amine) | Ninhydrin Stain | Deep Blue/Purple Spot | Specific for primary amines. |

Self-Validation Check:

-

The "Acid Test": Take a small aliquot of the crude product. Add water and check pH. It should be basic (pH 9-10) due to the amine. If neutral, reduction failed.

-

The "Ether Test": In 1H NMR, the tert-butyl singlet must remain a sharp singlet at ~1.1-1.2 ppm. If you see new peaks or loss of the t-butyl integral, acid cleavage occurred.

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Confirming stability of t-butyl ethers in basic/hydrogenation conditions).

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.[3] Retrieved October 26, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Raney Ni handling).

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-tert-Butoxy-2-nitropropane as a Versatile Pharmaceutical Intermediate

Abstract

Nitroalkanes are foundational building blocks in modern organic synthesis, offering a unique combination of reactivity and versatility that is highly prized in the pharmaceutical industry.[1][2] Their ability to participate in carbon-carbon bond-forming reactions, coupled with the facile transformation of the nitro group into other critical functionalities like amines and carbonyls, makes them indispensable tools for medicinal chemists.[3][4] This guide provides an in-depth exploration of 1-tert-butoxy-2-nitropropane , a secondary nitroalkane, as a strategic intermediate in the synthesis of pharmaceutically relevant scaffolds. We will detail its synthesis and, most critically, its two primary synthetic transformations: the reduction of the nitro group to a primary amine and its conversion to a ketone via the Nef reaction. This document provides detailed, field-tested protocols, explains the causality behind methodological choices, and presents a hypothetical synthetic application to illustrate its utility in drug development workflows.

Introduction: The Role of Nitroalkanes in Drug Synthesis

The strategic value of nitroalkanes like 1-tert-butoxy-2-nitropropane lies in the concept of "umpolung," or polarity reversal.[5][6] The carbon atom alpha to the nitro group is acidic and can be deprotonated to form a nucleophilic nitronate anion, which is ideal for forming new carbon-carbon bonds. Subsequently, the nitro group can be transformed into an amine (via reduction) or a carbonyl group (via the Nef reaction), functionalities that are ubiquitous in active pharmaceutical ingredients (APIs).[1][3] The tert-butoxy group in the title compound serves as a bulky, stable protecting group for a hydroxyl functionality, preventing unwanted side reactions and influencing the steric environment of the molecule. This guide focuses on harnessing the reactivity of this intermediate for downstream applications.

Synthesis of the Intermediate: 1-tert-butoxy-2-nitropropane

The preparation of 1-tert-butoxy-2-nitropropane can be achieved through a straightforward two-step sequence starting from the commercially available 2-nitro-1-propanol. This pathway involves the protection of the hydroxyl group as a tert-butyl ether, a common strategy to mask alcohols during subsequent chemical transformations.

Caption: Synthetic pathway to 1-tert-butoxy-2-nitropropane.

Protocol 2.1: Synthesis of 1-tert-butoxy-2-nitropropane

This protocol describes the acid-catalyzed addition of 2-nitro-1-propanol to isobutylene. The use of a strong acid protonates the isobutylene, generating a stable tert-butyl cation which is then attacked by the hydroxyl group of the nitroalcohol.

Materials:

-

2-Nitro-1-propanol (1.0 eq)

-

Dichloromethane (DCM)

-

Concentrated Sulfuric Acid (0.05 eq)

-

Isobutylene (condensed, ~2.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a pressure-rated flask equipped with a magnetic stir bar and cooled to -78 °C (dry ice/acetone bath), dissolve 2-nitro-1-propanol in dichloromethane.

-

Carefully add the catalytic amount of concentrated sulfuric acid to the solution.

-

Condense isobutylene gas into the flask.

-

Seal the flask and allow it to warm slowly to room temperature. Stir vigorously for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the flask back to 0 °C before carefully venting any excess pressure.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 1-tert-butoxy-2-nitropropane.

Key Transformations in Pharmaceutical Synthesis

The true utility of 1-tert-butoxy-2-nitropropane is realized in its conversion to amine and ketone derivatives, which are versatile precursors for a wide range of APIs.

Caption: Primary synthetic routes from the intermediate.

Reduction to 1-tert-Butoxy-2-aminopropane

The reduction of a nitro group to a primary amine is one of the most important transformations in medicinal chemistry.[3] The resulting amine, 1-tert-butoxy-2-aminopropane[7], can be used in amide couplings, reductive aminations, and the synthesis of various nitrogen-containing heterocycles.

Methodology Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the preferred method due to its high efficiency, clean conversion, and relatively mild conditions.[8] Alternative methods include using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media, which can be useful if other functional groups sensitive to hydrogenation are present.[8][9][10]

Protocol 3.1: Catalytic Hydrogenation using Pd/C

Materials:

-

1-tert-Butoxy-2-nitropropane (1.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C) (5-10 mol % Pd)

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, dissolve the nitro compound in methanol or ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric.

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.[11]

-

Concentrate the filtrate under reduced pressure to yield the crude 1-tert-butoxy-2-aminopropane, which can be purified by distillation or chromatography if necessary.

| Parameter | Typical Value | Notes |

| Solvent | Methanol, Ethanol | Protic solvents are generally effective. |

| Catalyst Loading | 5-10 mol % | Higher loading may speed up the reaction. |

| H₂ Pressure | 1 atm (balloon) - 50 psi | Higher pressure increases reaction rate. |

| Temperature | Room Temperature | Reaction is typically exothermic. |

| Yield | >90% | Generally a high-yielding reaction. |

Nef Reaction to 1-tert-Butoxy-2-propanone

The Nef reaction transforms a secondary nitroalkane into a ketone, providing access to carbonyl chemistry.[6][12][13] The classical Nef reaction involves harsh acidic hydrolysis of a nitronate salt, which can cleave the acid-sensitive tert-butyl ether.[5][12] Therefore, modern, milder methods are required.

Methodology Selection: Oxidative or reductive Nef-type reactions offer milder alternatives.[5][14] A particularly effective method for substrates with sensitive functional groups is a reductive protocol that proceeds through an oxime intermediate.[14] For this application, an oxidative method using a permanganate or a reductive method using a titanium salt like TiCl₃ could be employed, though careful optimization is needed to ensure compatibility with the ether linkage. A recently developed mild reductive method using CS₂ and an amidine base is highly functional-group tolerant.[14]

Caption: General workflow for a mild, reductive Nef reaction.

Protocol 3.2: Mild Reductive Nef Reaction

This protocol is based on the principles of modern, functional-group-tolerant Nef reactions.[14]

Materials:

-

1-tert-Butoxy-2-nitropropane (1.0 eq)

-

Acetonitrile (MeCN)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

-

Carbon disulfide (CS₂) (2.0 eq)

-

Aqueous Titanium(III) chloride (TiCl₃) solution (for hydrolysis)

Procedure:

-

Dissolve 1-tert-butoxy-2-nitropropane in acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add DBU to the solution and stir for 10 minutes.

-

Add carbon disulfide and stir the reaction at room temperature. Monitor the formation of the oxime intermediate by TLC.

-

Once the first step is complete, the reaction mixture (containing the oxime) is subjected to hydrolysis.

-

Cool the mixture to 0 °C and slowly add an aqueous solution of TiCl₃.

-

Stir until the oxime is fully converted to the ketone, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-tert-butoxy-2-propanone via flash column chromatography.

Hypothetical Application in API Synthesis

To demonstrate the practical utility of these intermediates, we present a hypothetical synthesis of a novel beta-adrenergic receptor agonist. This pathway utilizes 1-tert-butoxy-2-aminopropane as the key building block.

Caption: A two-step synthesis of a hypothetical API.

Synthetic Rationale:

-

Reductive Amination: The primary amine of 1-tert-butoxy-2-aminopropane is reacted with an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) to form an imine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This creates a key secondary amine linkage.

-

Deprotection: The tert-butyl ether is a protecting group for a hydroxyl function. In the final step, this group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the free hydroxyl group, which is often crucial for binding to biological targets in adrenergic agonists.

This hypothetical pathway illustrates how 1-tert-butoxy-2-nitropropane serves as a masked and functionalized propane-2-amine synthon, enabling the efficient construction of complex, drug-like molecules.

Conclusion

1-tert-Butoxy-2-nitropropane is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its true potential is unlocked through two principal chemical transformations: reduction to a primary amine and conversion to a ketone via the Nef reaction. By selecting modern, mild reaction protocols, chemists can effectively utilize this building block to construct complex molecular architectures while preserving sensitive functional groups. The protocols and strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this intermediate in their synthetic campaigns.

References

-

Wikipedia. Nef reaction. [Link]

-

Filo. Explain the Nef Reaction. [Link]

-

Organic Reactions. The Nef Reaction. [Link]

-

ACS Publications. Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

PMC - NIH. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

-

Advancion. NITROALKANES AND DERIVATIVES. [Link]

- Google Books.

-

ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

PubChem. 1-(Tert-butoxy)propan-2-amine. [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. advancionsciences.com [advancionsciences.com]

- 3. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.google.cn [books.google.cn]

- 5. benchchem.com [benchchem.com]

- 6. organicreactions.org [organicreactions.org]

- 7. 1-(Tert-butoxy)propan-2-amine | C7H17NO | CID 15269985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nef reaction - Wikipedia [en.wikipedia.org]

- 13. askfilo.com [askfilo.com]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

preventing elimination to nitroalkenes during ether synthesis

Technical Guide: Preventing Elimination During Ether Synthesis of -Nitro Alcohols

Department: Chemical Development & Process Safety

Subject: Troubleshooting O-Alkylation of

Diagnostic Hub: Why is my product an alkene?

Before attempting a fix, you must understand the enemy. If your ether synthesis yields a yellow oil that solidifies into a nitroalkene (or polymerizes), you are fighting the Henry Reaction Reversal (Retro-Henry) or E1cB Elimination .

The Mechanistic Conflict

The synthesis of ethers from

The Failure Mode:

-

Deprotonation: The base removes the proton

to the nitro group (instead of, or in equilibrium with, the hydroxyl proton). -

Repulsion: The resulting nitronate anion expels the leaving group (

-elimination). -

Result: Formation of a nitroalkene (thermodynamically stable conjugated system).

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired

Figure 1: The mechanistic bifurcation between O-alkylation (green) and elimination (red).

Strategic Protocols

To prevent elimination, you must decouple the activation of the alcohol from the basicity of the medium. Below are three field-proven protocols, ranked by reliability for this specific substrate class.

Protocol A: The Mitsunobu Reaction (Neutral Conditions)

Best For: Secondary alcohols, stereochemical inversion, and highly base-sensitive substrates. Mechanism: Activates the oxygen using phosphorus, turning it into a leaving group that is displaced by a nucleophile (phenol or alcohol) under essentially neutral conditions.

Reagents:

-

Triphenylphosphine (

) -

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Nucleophile (Acidic component, e.g., Phenol)

Step-by-Step Workflow:

-

Preparation: Dissolve

-nitro alcohol (1.0 equiv), -

Cooling: Cool the solution to 0°C.

-

Addition: Add DEAD/DIAD (1.2 equiv) dropwise over 15–30 minutes. Crucial: Exothermic reaction. Maintain temp <5°C to prevent decomposition.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Workup: Concentrate in vacuo. Triturate with

/Hexane to precipitate triphenylphosphine oxide (

Technical Note: The Mitsunobu reaction requires the nucleophile to have a

. If synthesizing aliphatic ethers (where the nucleophile would be an alcohol,), this method fails unless you use modified reagents (e.g., ADDP/PBu3).

Protocol B: Silver Oxide Mediated Alkylation (Mild Base)

Best For: Methylation/Benzylation of primary

Reagents:

-

Silver(I) Oxide (

) - Freshly opened or activated. -

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).

-

Solvent: DCM or DMF (DCM preferred for ease of workup).

Step-by-Step Workflow:

-

Dissolution: Dissolve

-nitro alcohol (1.0 equiv) and alkyl halide (5–10 equiv) in DCM. -

Addition: Add

(1.5–2.0 equiv) in one portion. -

Conditions: Stir vigorously at room temperature. Note: The reaction is heterogeneous; vigorous stirring is non-negotiable.

-

Monitoring: Monitor via TLC. Reaction times can range from 12 to 48 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Wash the filtrate with water/brine, dry over

, and concentrate.

Protocol C: Trichloroacetimidate Method (Acid-Catalyzed)

Best For: Substrates that decompose even under mild basic conditions.

Mechanism: The alcohol reacts with a pre-formed trichloroacetimidate donor under Lewis Acid catalysis (

Reagents:

-

Alcohol Donor (as Trichloroacetimidate).[2]

-

Catalyst: TMSOTf (0.1 equiv) or

(catalytic). -

Solvent: Anhydrous DCM or Cyclohexane/DCM mix.

Step-by-Step Workflow:

-

Imidate Formation: (If not commercially available) React the alcohol (R'-OH) with trichloroacetonitrile (

) and catalytic DBU to form the imidate donor. -

Coupling: Dissolve the

-nitro alcohol (Acceptor) and the Imidate (Donor) in anhydrous DCM. Add 4Å molecular sieves. -

Catalysis: Cool to 0°C. Add TMSOTf (0.1 equiv) dropwise.

-

Quench: Once complete (TLC), quench with

, filter, and concentrate.

Decision Matrix & Data Summary

Use the following table to select the appropriate protocol based on your substrate constraints.

| Feature | Williamson (NaH) | Silver Oxide ( | Mitsunobu | Acid/Imidate |

| pH Condition | Strongly Basic | Mildly Basic | Neutral | Acidic |

| Risk of Elimination | High | Low | Very Low | Negligible |